molecular formula C12H10O3 B1682172 Spizofurone CAS No. 72492-12-7

Spizofurone

Cat. No.: B1682172
CAS No.: 72492-12-7
M. Wt: 202.21 g/mol
InChI Key: SETMGIIITGNLAS-UHFFFAOYSA-N
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Description

Spizofurone, also known as AG-629, is a spirobenzofuranone derivative patented by Takeda Chemical Industries, Ltd. It is primarily recognized for its anti-ulcer properties. This compound has shown promising results in preclinical models, particularly in increasing gastric mucosal blood flow in anesthetized dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spizofurone involves several steps:

    Reaction of methyl-5-acetylsalicylate with alpha-bromo-gamma-butyrolactone: This reaction is carried out using potassium carbonate in refluxing acetone, yielding alpha-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-gamma-butyrolactone.

    Hydrolysis: The product is then hydrolyzed with sodium hydroxide in methanol to produce alpha-[(2-carboxy-4-acetylphenyl)oxy]-gamma-butyrolactone.

    Cyclization: This intermediate undergoes cyclization with refluxing acetic anhydride to form 5-acetyl-4’,5’-dihydrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-dione.

    Final Treatment: The final compound is treated at 155°C in dimethyl sulfoxide containing sodium chloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use .

Chemical Reactions Analysis

Types of Reactions

Spizofurone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Spizofurone has a wide range of applications in scientific research:

Properties

IUPAC Name

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETMGIIITGNLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868144
Record name 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72492-12-7
Record name 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72492-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spizofurone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIZOFURONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone (2.8 g), 1,8-diazabicyclo[5,4,0]-7-undecene (0.056 g), sodium chloride (0.6 g) and N,N-dimethylformamide (28 ml) was heated at 150°-155° C. for 4 hours. The solvent was removed in vacuo and the resulting residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water and dried. The residue obtained by removal of the solvent in vacuo was chromatographed on silica gel. The fraction eluted with dichloromethane was crystallized from ethanol to give 5-acetylspiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one (1.15 g) as colorless crystals.
Name
α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?

A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []

Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?

A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.

Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?

A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.

Q4: Has the structure-activity relationship of this compound and related compounds been explored?

A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []

Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?

A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.

Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?

A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.

Q7: What is the impact of this compound on ulcer healing compared to existing drugs?

A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.

Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?

A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.

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